Silane, trimethyl(1-propenyloxy)-

Description

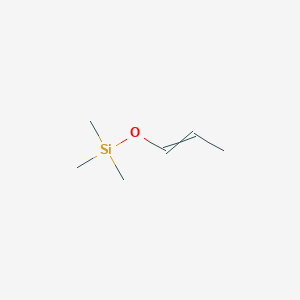

"Silane, trimethyl(1-propenyloxy)-" is an organosilicon compound characterized by a trimethylsilyl group bonded to a propenyloxy moiety. The propenyloxy group introduces unsaturation (via the allyl-like structure) and reactivity, making this compound valuable in organic synthesis, polymer chemistry, and surface modification.

Properties

CAS No. |

19879-97-1 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

130.26 g/mol |

IUPAC Name |

trimethyl(prop-1-enoxy)silane |

InChI |

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3 |

InChI Key |

YKPHTSHERCDMCL-UHFFFAOYSA-N |

SMILES |

CC=CO[Si](C)(C)C |

Canonical SMILES |

CC=CO[Si](C)(C)C |

Other CAS No. |

19879-97-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Silane, trimethyl(1-propenyloxy)-" with structurally analogous organosilanes, focusing on substituent effects, molecular properties, and inferred reactivity.

Key Comparative Insights:

Reactivity and Unsaturation :

- The propenyloxy group in "Silane, trimethyl(1-propenyloxy)-" provides unsaturation, enabling participation in [2+2] cycloadditions or radical reactions, unlike saturated analogs like isopropoxytrimethylsilane .

- In contrast, the naphthalenyl-substituted analog (CAS 887334-39-6) combines conjugation with aromaticity, broadening its utility in photochemical applications .

Steric and Electronic Effects :

- Bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce hydrolytic susceptibility but limit accessibility in reactions. The smaller trimethylsilyl group in the target compound may offer a balance between reactivity and stability.

Applications :

- Isopropoxytrimethylsilane is widely used for alcohol protection in organic synthesis, while phenyl- or naphthalenyl-substituted derivatives are tailored for specialized polymer or electronic materials. The target compound’s unsaturated propenyloxy group may favor applications in dynamic covalent chemistry or surface functionalization.

Research Findings and Limitations

- Stability : The compound’s unsaturated structure may render it more prone to oxidation or polymerization compared to saturated alkoxysilanes like isopropoxytrimethylsilane .

- Gaps in Data: Limited experimental data on the target compound necessitate extrapolation from structural analogs. For instance, the reactivity of its propenyloxy group may parallel that of vinyl ether silanes in ring-opening polymerizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.